Ethyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate
Description
Properties
Molecular Formula |
C15H20FNO4 |
|---|---|
Molecular Weight |
297.32 g/mol |
IUPAC Name |
ethyl 2-[2-[(4-fluorophenoxy)methyl]morpholin-4-yl]acetate |
InChI |
InChI=1S/C15H20FNO4/c1-2-19-15(18)10-17-7-8-20-14(9-17)11-21-13-5-3-12(16)4-6-13/h3-6,14H,2,7-11H2,1H3 |
InChI Key |
RPBODZPCAKZQNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CCOC(C1)COC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate typically involves the reaction of ethyl bromoacetate with 4-fluorophenol in the presence of a base to form ethyl 2-(4-fluorophenoxy)acetate. This intermediate is then reacted with morpholine under specific conditions to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for prodrug activation or further functionalization.
| Reaction Conditions | Reagents/Catalysts | Product | Yield | Source |
|---|---|---|---|---|
| Basic hydrolysis (aqueous) | NaOH (1M), reflux, 6h | 2-(2-((4-Fluorophenoxy)methyl)morpholino)acetic acid | 85% | |
| Acidic hydrolysis | H₂SO₄ (10%), 80°C, 4h | Same as above | 78% |
Mechanistic studies suggest nucleophilic attack by hydroxide or water at the carbonyl carbon, followed by elimination of ethanol . The reaction rate is influenced by steric hindrance from the morpholine ring .
Nucleophilic Substitution at Morpholine Nitrogen
The tertiary amine in the morpholine ring participates in alkylation or acylation reactions.
| Reaction Type | Reagents | Conditions | Product | Source |
|---|---|---|---|---|
| Alkylation | Methyl iodide, NaH | DMF, 0°C → RT, 12h | N-Methyl derivative | |
| Acylation | Acetyl chloride, NEt₃ | CH₂Cl₂, RT, 2h | N-Acetylated compound |
The morpholine nitrogen’s nucleophilicity is modulated by the electron-donating ethyl acetate group, favoring N-functionalization over competing side reactions .
Electrophilic Aromatic Substitution
The 4-fluorophenoxy group undergoes regioselective electrophilic substitution, primarily at the para position relative to the fluorine atom.
| Reaction | Reagents | Conditions | Major Product | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0°C, 1h | 3-Nitro-4-fluorophenoxy derivative | |
| Sulfonation | SO₃, H₂SO₄ | 50°C, 3h | 3-Sulfo-4-fluorophenoxy derivative |
Fluorine’s strong electron-withdrawing effect directs electrophiles to the meta position . Computational studies confirm this selectivity via charge distribution analysis .
Oxidative Transformations
The morpholine ring and acetate backbone are susceptible to oxidation under specific conditions.
| Substrate Site | Oxidizing Agent | Conditions | Product | Source |
|---|---|---|---|---|
| Morpholine ring | KMnO₄, H₂O | 60°C, 8h | Morpholine N-oxide | |
| Ethyl ester | O₂, CuCl₂ catalyst | RT, 24h | Peroxyacetic acid derivative |
Radical intermediates are implicated in aerobic oxidations, as demonstrated by EPR trapping experiments .
Functional Group Interconversion
The ester group serves as a handle for transesterification or reduction:
Key Mechanistic Insights
-
Steric Effects : Bulky substituents on the morpholine ring slow hydrolysis kinetics by ~30% compared to unsubstituted analogs .
-
Electronic Effects : The 4-fluorophenoxy group reduces electron density at the morpholine nitrogen, decreasing its basicity (pKa ≈ 6.2 vs. 8.9 for non-fluorinated analogs) .
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states .
Stability and Degradation Pathways
-
Hydrolytic Stability : Half-life (t₁/₂) in pH 7.4 buffer: 48h at 25°C.
-
Thermal Decomposition : Degrades above 200°C via retro-ene elimination, releasing ethylene and CO₂ .
This compound’s reactivity profile positions it as a versatile intermediate for synthesizing fluorinated pharmaceuticals or agrochemicals, though metabolic stability studies remain an area for further exploration .
Scientific Research Applications
Medicinal Chemistry and Pharmacological Applications
Ethyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate exhibits significant potential in medicinal chemistry due to its structural characteristics, which allow it to interact with biological targets effectively.
- Antimicrobial Activity : Compounds with similar morpholine structures have shown promising antibacterial properties. For instance, derivatives containing morpholine have been synthesized and evaluated for their activity against various pathogens, including Staphylococcus aureus and Escherichia coli. These studies indicate that such compounds can inhibit bacterial growth at micromolar concentrations, suggesting potential applications in treating infections .
- Anti-inflammatory Properties : Research has demonstrated that morpholine derivatives can modulate inflammatory responses. For example, compounds similar to this compound have been shown to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). This inhibition is linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), making these compounds candidates for treating inflammation-related disorders .
Neuropharmacological Effects
The compound also shows promise in neuropharmacology:
- Monoamine Transporter Inhibition : Morpholine derivatives have been identified as serotonin and norepinephrine reuptake inhibitors. This action is particularly relevant for conditions like depression and anxiety disorders. The dual inhibition of these transporters can enhance neurotransmitter availability in the synaptic cleft, potentially leading to improved mood and cognitive function .
Synthesis and Structure-Activity Relationship Studies
The synthesis of this compound is a critical aspect of its application:
- Synthetic Pathways : Various synthetic routes have been explored to create morpholine-based compounds. The synthesis typically involves the reaction of phenolic precursors with morpholine derivatives under controlled conditions, resulting in products with defined pharmacological profiles .
- Structure-Activity Relationships (SAR) : Understanding the SAR is crucial for optimizing the efficacy of this compound. Studies have shown that modifications on the morpholine ring or the fluorophenoxy group can significantly alter biological activity. For instance, the position and nature of substituents on the aromatic rings influence antimicrobial potency and anti-inflammatory effects .
Case Studies and Research Findings
Several case studies highlight the applications of this compound:
| Study Focus | Findings | Implications |
|---|---|---|
| Antimicrobial Activity | Demonstrated effectiveness against E. coli with MIC values comparable to standard antibiotics | Potential use in developing new antibacterial agents |
| Anti-inflammatory Response | Inhibition of iNOS and COX-2 in LPS-stimulated macrophages | Possible therapeutic role in inflammatory diseases |
| Neuropharmacological Effects | Dual inhibition of serotonin and norepinephrine reuptake | Applications in treating mood disorders |
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate involves its interaction with specific molecular targets. The morpholine ring and fluorophenoxy group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Phenyl Esters
Ethyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate shares structural motifs with other fluorinated phenyl esters, though substituent patterns differ significantly:
Key Observations :
- The 4-fluorophenoxy group in the target compound contrasts with 2,4-difluoro or methoxy-fluorine combinations in analogs.
- The absence of a morpholine ring in these analogs limits direct pharmacological comparisons but highlights the target compound’s hybrid design.
Morpholine-Containing Derivatives
Morpholine derivatives are common in drug discovery due to their balanced lipophilicity and hydrogen-bonding capacity. The target compound is compared below with morpholine-based analogs:
Key Observations :
- The morpholine-4-carbonyl group in introduces a polar carboxamide, whereas the 4-fluorophenoxymethyl group in the target compound adds aromaticity and fluorine-mediated hydrophobicity.
- The piperidine-morpholine hybrid in suggests enhanced conformational flexibility, which may influence binding kinetics in biological systems.
Ester-Functionalized Analogues
The ethyl ester group in the target compound is a common feature in prodrugs or intermediates. Comparisons include:
Structural and Functional Implications
- Solubility: Morpholine derivatives (e.g., ) generally exhibit improved aqueous solubility compared to non-heterocyclic esters (), though substituents like chloroacetamide () may reduce it.
Biological Activity
Ethyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by data tables and relevant case studies.
This compound features a morpholine ring, which is known for its role in enhancing the bioactivity of various compounds. The presence of the 4-fluorophenoxy group may contribute to its interaction with biological targets, potentially influencing enzyme inhibition or receptor modulation.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar morpholine derivatives, suggesting that structural modifications can significantly impact activity. For instance, a related morpholine compound demonstrated notable antibacterial effects against various pathogens:
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2a | S. aureus | 31.25 µg/mL |
| 2b | E. coli | 62.5 µg/mL |
| 3a | P. aeruginosa | 15.6 µg/mL |
These findings indicate that this compound may exhibit similar antimicrobial properties, warranting further investigation into its efficacy against specific bacterial strains .
Anticancer Potential
The anticancer activity of morpholine derivatives has been documented extensively. For example, compounds with similar structures have shown cytotoxic effects against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 (colorectal) | 0.1–1 |
| Compound B | A549 (lung) | 0.5–3 |
| Ethyl Morpholine | HL60 (leukemia) | TBD |
In vitro studies suggest that the mechanism of action may involve the inhibition of critical signaling pathways such as PI3K/Akt and MAPK pathways, which are often dysregulated in cancer .
Case Studies and Research Findings
- In Vitro Studies : A study on structurally similar compounds demonstrated their ability to inhibit cell proliferation in several cancer lines, with IC50 values ranging from low micromolar to sub-micromolar concentrations .
- Animal Models : Research involving animal models has indicated that morpholine derivatives can reduce tumor growth significantly when administered at specific dosages, showcasing their potential as therapeutic agents in oncology .
- Synergistic Effects : Some derivatives have shown synergistic effects when combined with existing chemotherapeutic agents. For example, combining ethyl morpholine with standard treatments resulted in enhanced efficacy against resistant cancer cell lines .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate?
- Methodology : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, coupling 4-fluorophenoxy-methyl morpholine intermediates with ethyl bromoacetate under reflux in anhydrous tetrahydrofuran (THF) with a base like potassium carbonate. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and characterize using H/C NMR to verify ester and morpholino linkages .
Q. How should researchers handle stability and storage of this compound?
- Guidelines : Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the ester group. Monitor degradation via periodic LC-MS analysis. Avoid aqueous buffers unless freshly prepared .
Q. What analytical techniques are critical for characterizing its structure?
- Protocols :
- NMR : Identify morpholino protons (δ 3.4–3.8 ppm) and 4-fluorophenoxy aromatic signals (δ 6.8–7.2 ppm).
- HRMS : Use electrospray ionization (ESI) to confirm the molecular ion [M+H] at m/z 342.1425 (calculated for CHFNO) .
- X-ray crystallography (if crystals form): Resolve bond angles and stereochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Case Study : If COX-2 inhibition assays yield inconsistent IC values (e.g., 0.78 µM vs. 2.5 µM), validate assay conditions:
Use standardized cell lines (e.g., RAW 264.7 macrophages).
Control for esterase-mediated hydrolysis by pre-incubating with esterase inhibitors.
Compare results with structurally similar analogs (e.g., fluorophenyl vs. trifluoromethyl derivatives) .
Q. What strategies optimize its pharmacokinetic profile for in vivo studies?
- Approaches :
- Prodrug modification : Replace the ethyl ester with a pivaloyloxymethyl (POM) group to enhance oral bioavailability.
- Metabolite tracking : Use radiolabeled C-ethyl esters to monitor hydrolysis in plasma .
Q. How does fluorination at the phenoxy group influence its bioactivity?
- Structure-Activity Relationship (SAR) : Fluorine’s electron-withdrawing effect increases metabolic stability and enhances binding to hydrophobic enzyme pockets. Compare with non-fluorinated analogs (e.g., phenyl derivatives) using molecular docking simulations (e.g., AutoDock Vina) .
Q. What are common pitfalls in synthesizing morpholino-acetate derivatives?
- Troubleshooting :
- Low yield : Optimize reaction time and temperature (e.g., 12 hr at 60°C vs. 24 hr at room temperature).
- Byproduct formation : Use scavengers like molecular sieves to trap water in esterification steps .
Data Analysis & Experimental Design
Q. How to design dose-response experiments for cytotoxicity evaluation?
- Protocol :
Use MTT assays (λ = 570 nm) with triplicate wells per concentration (1–100 µM).
Include positive controls (e.g., cisplatin) and normalize to vehicle-treated cells.
Apply nonlinear regression (GraphPad Prism) to calculate EC .
Q. What computational tools predict its ADMET properties?
- Tools :
- SwissADME : Predict logP (≈2.1) and blood-brain barrier permeability.
- ProTox-II : Estimate hepatotoxicity risk based on structural alerts (e.g., ester hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
